Diacetoxydimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[acetyloxy(dimethyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVFGTYFBUVGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878844 | |

| Record name | Diacetoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182-66-3 | |

| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacetoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diacetoxydimethylsilane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Diacetoxydimethylsilane

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound, with the chemical formula C₆H₁₂O₄Si, is a versatile organosilicon compound that serves as a critical intermediate and reagent in numerous advanced applications.[1][2] As a bifunctional molecule featuring two reactive acetoxy groups attached to a dimethylsilyl core, it is a key precursor in the production of silicone polymers, including adhesives, coatings, and sealants.[3][4] For researchers and professionals in drug development, its utility extends to its role as a silylating agent, which can protect functional groups like alcohols and amines during complex syntheses, and as a scaffold for creating novel biologically active compounds.[3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, and handling, grounded in established chemical principles and validated analytical methodologies.

Part 1: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct acetylation of a dichlorodimethylsilane precursor. This approach is favored for its efficiency and scalability. The causality behind this choice lies in the high reactivity of the silicon-chlorine bond towards nucleophilic substitution.

Core Synthesis Mechanism: Nucleophilic Substitution

The primary reaction involves the nucleophilic attack of the acetate group (from acetic anhydride or acetic acid) on the electrophilic silicon atom of dichlorodimethylsilane. This process displaces the chloride leaving groups, forming the more stable silicon-oxygen bond of the acetoxy group. The reaction mechanism involves a two-step substitution.[1]

Experimental Protocol: Synthesis via Acetylation

This protocol describes a robust method for synthesizing this compound. It is designed as a self-validating system where reaction progress and product purity are monitored at key stages.

Materials:

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Anhydrous Toluene (or other suitable inert solvent)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen or argon atmosphere, charge the flask with dichlorodimethylsilane dissolved in anhydrous toluene.

-

Expert Insight: The use of anhydrous conditions is critical. Dichlorodimethylsilane and the this compound product are both highly susceptible to hydrolysis in the presence of moisture, which would lead to the formation of undesirable siloxanes and reduce the yield.[5]

-

-

Reagent Addition: Slowly add acetic anhydride (typically 2.0-2.2 equivalents) to the stirred solution of dichlorodimethylsilane via the dropping funnel. The reaction is exothermic; maintain the temperature between 20-30°C using an ice bath if necessary.

-

Reaction Progression: After the addition is complete, heat the mixture to a moderate temperature (industrial processes may use 120-180°C) and stir for several hours to drive the reaction to completion.[1] The reaction progress can be monitored by observing the cessation of acetyl chloride byproduct formation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure. This step is essential to remove the solvent, unreacted starting materials, and the acetyl chloride byproduct. The boiling point of this compound is approximately 163°C at atmospheric pressure.[6]

Caption: Reaction scheme for the synthesis of this compound.

Part 2: Comprehensive Characterization

Confirming the identity, purity, and structure of the synthesized this compound is paramount. A multi-technique approach ensures a thorough and reliable characterization.

Characterization Workflow

The logical flow from purified product to final confirmation involves a series of complementary analytical techniques.

Caption: Logical workflow for the analytical characterization of the product.

Spectroscopic and Chromatographic Data

A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) provides a complete analytical profile.[7][8]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | - Si-CH₃: A sharp singlet around δ 0.2-0.4 ppm.- O=C-CH₃: A sharp singlet around δ 2.0-2.1 ppm.Integration ratio should be 1:1 (or 6H:6H). |

| ¹³C NMR | Carbon skeleton confirmation. | - Si-CH₃: Signal around δ -1.0 to 1.0 ppm.- O=C-CH₃: Signal around δ 21-23 ppm.- C=O: Signal around δ 170-172 ppm. |

| ²⁹Si NMR | Direct observation of the silicon environment. | A single resonance characteristic of a diacetoxy-substituted silicon atom. Chemical shifts can vary based on solvent and standards.[2][9] |

| FT-IR | Identification of key functional groups. | - C=O Stretch: Strong, sharp absorbance around 1725-1745 cm⁻¹.- Si-O-C Stretch: Strong absorbance in the 1000-1100 cm⁻¹ region.- Si-CH₃ Deformation: Characteristic absorbance around 1260 cm⁻¹ and 800-850 cm⁻¹.[10] |

| GC-MS | Purity assessment and molecular weight confirmation. | - GC: A single major peak indicating high purity.- MS: A molecular ion peak (M⁺) corresponding to the molecular weight (176.24 g/mol ) and a characteristic fragmentation pattern.[2][11] |

Trustworthiness Through Orthogonal Analysis

Each analytical technique provides a piece of the structural puzzle. NMR confirms the proton and carbon environments and their connectivity, FT-IR validates the presence of essential functional groups, and GC-MS confirms the molecular weight and purity.[12][13] When the data from all three techniques are congruent, it provides a high degree of confidence in the identity and quality of the synthesized compound, creating a self-validating analytical system.

Part 3: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[14]

-

Corrosivity: It is classified as a corrosive material that causes severe skin burns and eye damage.[15][16] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Hydrolysis: The compound reacts with moisture to release acetic acid, which is also corrosive and has a pungent odor.[5] All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation.[4]

Part 4: Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for scientists in the pharmaceutical and life sciences sectors.

-

Protecting Group Chemistry: It serves as an effective silylating agent to protect hydroxyl (-OH) and amine (-NH) groups in complex molecules during multi-step syntheses. This protection prevents unwanted side reactions, and the resulting silyl ether or silylamide can be easily deprotected under specific conditions.[4]

-

Synthesis of Bioactive Compounds: The silicon core can be incorporated into novel molecular frameworks to synthesize new biologically active compounds, a strategy explored in drug discovery to modulate properties like solubility and metabolic stability.[3]

-

Cross-linking and Material Formulation: In drug delivery, it can be used as a cross-linking agent to form silicone-based matrices for the controlled release of therapeutic agents.[4] Its ability to form durable silicone polymers is also leveraged in the manufacturing of medical devices and specialized laboratory equipment.[3]

By understanding the fundamental synthesis and characterization of this key reagent, researchers can confidently and safely leverage its properties to accelerate innovation in drug discovery and development.[17]

References

- 1. Buy this compound | 2182-66-3 [smolecule.com]

- 2. This compound | C6H12O4Si | CID 75130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. innospk.com [innospk.com]

- 5. This compound | 2182-66-3 [chemicalbook.com]

- 6. This compound 98 2182-66-3 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 10. ispc-conference.org [ispc-conference.org]

- 11. A Study of the Deisotope Method for Mass Spectra of Complex Synthetic Polymer Mixtures Consisting of Multiple Repeating Units - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. Mass spectrometry of intact membrane proteins: shifting towards a more native-like context - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.pt [fishersci.pt]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diacetoxydimethylsilane for Scientific Professionals

This guide provides a comprehensive overview of diacetoxydimethylsilane, a pivotal organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, reactivity, and applications, grounding all claims in authoritative data.

Introduction and Nomenclature

This compound is a versatile organosilicon compound valued for its role as a potent crosslinking agent and chemical intermediate.[1][2] Its high reactivity, particularly with moisture, makes it a cornerstone in the formulation of room-temperature-vulcanizing (RTV) silicone sealants and a valuable reagent in organic synthesis.[1][3]

-

IUPAC Name : The systematically correct name for this compound is [acetyloxy(dimethyl)silyl] acetate.[4] It is also commonly referred to as dimethylsilanediyl diacetate.[4]

-

Synonyms : In commercial and research contexts, it is frequently known as dimethyldiacetoxysilane.[2][3]

-

CAS Number : Its unique identifier in the Chemical Abstracts Service is 2182-66-3.[3][4]

Physicochemical Properties

This compound is a colorless to slightly yellow, transparent liquid characterized by a pungent, vinegar-like odor due to the release of acetic acid upon hydrolysis.[1][3][5] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 176.24 g/mol | [3][4] |

| Appearance | Colorless to slightly yellow/red clear liquid | [1][2][3] |

| Density | 1.054 g/mL at 25 °C | [3] |

| Boiling Point | 163 - 165 °C | [2][3] |

| Melting Point | -12.5 °C | [3] |

| Refractive Index (n20/D) | 1.403 | [3] |

| Flash Point | 67.4 °C (153.3 °F) - closed cup | |

| Solubility | Soluble in most organic solvents (e.g., acetone, ethanol); insoluble in water. | [1] |

Synthesis and Core Reactivity

Synthesis

Industrially, this compound is typically synthesized by reacting dichlorodimethylsilane with acetic anhydride. This reaction substitutes the chloro groups on the silicon atom with acetoxy groups, yielding the final product and acetyl chloride as a byproduct. Another cited method involves the reaction of dimethylchlorosilane with acetic anhydride.[1]

Hydrolytic Reactivity: The Basis of Crosslinking

The most critical chemical property of this compound is its reactivity towards moisture. This mechanism is the foundation of its primary application as a crosslinking agent in silicone polymer systems.[3]

The process unfolds in two key stages:

-

Hydrolysis : In the presence of water (even atmospheric moisture), the acetoxy groups (CH₃COO-) are rapidly hydrolyzed. This reaction cleaves the Si-O bond, releasing acetic acid and forming highly reactive silanol intermediates (Si-OH).[3][6] The release of acetic acid is the driving force for this reaction and is responsible for the characteristic vinegar odor during the curing of RTV-1 sealants.[3]

-

Condensation : The newly formed silanol groups are unstable and readily undergo self-condensation or react with other silanol-terminated polymers. This condensation reaction forms stable siloxane bonds (Si-O-Si), creating a durable, crosslinked three-dimensional network.[3][6]

This rapid, moisture-activated curing at ambient temperatures is what defines its utility in RTV-1 (Room Temperature Vulcanizing, 1-component) formulations.[3]

Mechanism of Action as a Crosslinking Agent

In the formulation of silicone elastomers and sealants, this compound acts as a difunctional crosslinker. It is typically added to silanol-terminated polydimethylsiloxane (PDMS) chains. The acetoxy groups on the silane react with the terminal hydroxyl groups of the PDMS, creating a polymer chain with reactive acetoxy groups at both ends.[3] When this mixture is exposed to atmospheric moisture, the hydrolysis and condensation cascade is initiated, linking the polymer chains together into a resilient elastomeric network.

The workflow below illustrates this fundamental curing mechanism.

Figure 1: Hydrolysis and condensation of this compound.

Applications in Research and Development

While its largest commercial use is in sealants and adhesives, the properties of this compound lend it to several specialized applications relevant to scientific research.[1][2]

-

Surface Modification : It is used to modify surfaces, imparting hydrophobicity (water resistance), which is valuable in fabricating microfluidics, protecting electronics, and treating textiles.[2]

-

Silylating Agent : As a silylating agent, it reacts with hydroxyl and amino groups to form silyl ethers and silylamides.[1] This derivatization can protect functional groups during synthesis, improve the solubility of compounds in organic solvents, and enhance the stability of molecules, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals.[1][5]

-

Intermediate in Organosilicon Chemistry : It serves as a precursor and intermediate in the synthesis of more complex organosilicon compounds and tailored silicone polymers for advanced materials research.[1][2][6]

-

Drug Development : In pharmaceutical development, its role as a protective agent can be crucial. It can be used to temporarily modify functional groups on drug molecules to prevent degradation during synthesis or to enhance stability.[5] This makes it a tool in the synthesis of biologically active compounds and in the broader field of drug discovery.[5]

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling in a laboratory or industrial setting.

-

Hazards : It is classified as corrosive and causes severe skin burns and eye damage.[4][7][8] The vapors can form explosive mixtures with air and may cause irritation to the respiratory system.[9]

-

Handling : Work should be conducted in a well-ventilated area, preferably a fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing, is mandatory.[7]

-

Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture, heat, sparks, and open flames.[1][7] It is designated as a combustible, corrosive hazardous material.

-

First Aid : In case of contact with skin or eyes, rinse immediately and continuously with plenty of water for at least 15 minutes and seek immediate medical attention.[7][8] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or physician immediately.[7][8]

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 2182-66-3 [chemicalbook.com]

- 4. This compound | C6H12O4Si | CID 75130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. Buy this compound | 2182-66-3 [smolecule.com]

- 7. fishersci.pt [fishersci.pt]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound(2182-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Diacetoxydimethylsilane molecular weight and formula

An In-depth Technical Guide to Diacetoxydimethylsilane for Researchers and Drug Development Professionals

Abstract

This compound, a versatile organosilicon compound, serves as a critical reagent and building block across various scientific disciplines. This guide provides an in-depth analysis of its core chemical properties, synthesis, and reactivity. We delve into its primary applications as a potent cross-linking agent for silicone polymers and as a silylating agent in complex organic synthesis. Particular emphasis is placed on its role as an enabling tool for professionals in drug development, where it is utilized for the protection of functional groups during the synthesis of active pharmaceutical ingredients (APIs). This document consolidates technical data, field-proven insights, detailed experimental protocols, and critical safety procedures to serve as a comprehensive resource for researchers and scientists.

Core Chemical Identity and Properties

This compound, also known by its synonym dimethyldiacetoxysilane, is a reactive organosilicon compound notable for the two acetoxy groups attached to a central dimethylsilyl core. This structure dictates its chemical behavior, particularly its susceptibility to hydrolysis.

Chemical Identifiers

A consistent and accurate identification is paramount in scientific research and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | [acetyloxy(dimethyl)silyl] acetate | [1] |

| CAS Number | 2182-66-3 | [1][2] |

| Molecular Formula | C₆H₁₂O₄Si | [1][2][3] |

| Synonyms | Dimethyldiacetoxysilane, Silanediol dimethyl- diacetate | [1][2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and storage. It is typically a colorless to slightly yellow liquid with a distinct, pungent odor of acetic acid resulting from slow hydrolysis upon contact with atmospheric moisture.[3][4]

| Property | Value | Source |

| Molecular Weight | 176.24 g/mol | [1][2][5] |

| Appearance | Colorless, transparent liquid | [3] |

| Density | 1.054 - 1.08 g/mL at 25 °C | [3][4][6] |

| Boiling Point | 163 - 165 °C | [2][4] |

| Melting Point | -12.5 °C | [4][5][6] |

| Refractive Index | n20/D 1.403 | [4][6] |

Chemical Structure

The structure features a central silicon atom bonded to two methyl groups and two acetoxy groups. The polar Si-O bonds are the primary sites of reactivity.

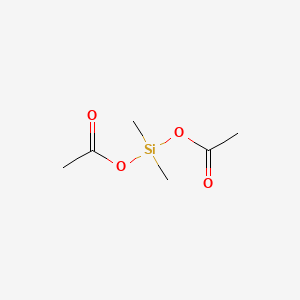

Caption: 2D Structure of this compound.

Synthesis and Core Reactivity

Understanding the synthesis and fundamental reactivity of this compound is key to leveraging its capabilities in various applications.

Synthesis Pathway

A prevalent industrial method for synthesizing this compound involves the direct acetylation of dichlorodimethylsilane with acetic anhydride.[3][7] This reaction is efficient and yields the desired product along with acetyl chloride as a byproduct.

Caption: Synthesis of this compound.

Hydrolysis: The Key to Reactivity

The most significant chemical property of this compound is its reaction with water. The acetoxy groups are readily hydrolyzed, releasing acetic acid and forming highly reactive silanol intermediates (dimethylsilanediol).[4] These silanols can then undergo self-condensation to form stable siloxane (Si-O-Si) bonds, resulting in the formation of a polymer network. This moisture-curing mechanism is the foundation of its use in room-temperature-vulcanizing (RTV) silicone sealants.[4]

Caption: Two-step hydrolysis and condensation mechanism.

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a workhorse chemical with significant industrial and research applications.

Cross-linking Agent for Silicone Polymers

The primary industrial application is as a cross-linking agent in the production of RTV-1 silicone sealants.[2][4]

-

Causality: The compound is mixed with silanol-terminated polydimethylsiloxane (PDMS). Upon exposure to atmospheric moisture, it hydrolyzes, and the resulting silanols co-condense with the PDMS chains. This process creates a durable, flexible, and water-resistant cross-linked silicone elastomer. The release of acetic acid gives these sealants their characteristic vinegar-like smell as they cure.[4]

Silylating Agent in Organic Synthesis

In the context of fine chemical and pharmaceutical synthesis, this compound serves as an effective silylating agent.[3] It reacts with active hydrogen-containing functional groups, such as alcohols (-OH) and amines (-NH), to form silyl ethers and silylamides, respectively.[3]

-

Expertise & Experience: This "protection" strategy is fundamental in multi-step organic synthesis. By temporarily converting a reactive functional group into a less reactive silyl derivative, chemists can perform reactions on other parts of the molecule without unintended side reactions. The silyl protecting group can then be easily removed under specific conditions to restore the original functional group. This improves reaction yields and purity.

-

Relevance to Drug Development: The synthesis of complex APIs often requires intricate, multi-step pathways. Silylating agents like this compound are crucial tools for medicinal chemists to selectively mask and unmask reactive sites, enabling the construction of complex molecular architectures.[8] While not typically part of the final drug structure, it is an essential intermediate reagent in the discovery and process development phases.[7][]

Experimental Protocol: General Silylation of an Alcohol

This protocol describes a self-validating system for the protection of a primary alcohol. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol substrate (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile).

-

Addition of Base: Add a non-nucleophilic base (e.g., Triethylamine or Imidazole, 2.2 equivalents) to the solution to act as an acid scavenger for the acetic acid byproduct.

-

Addition of Silylating Agent: Slowly add this compound (1.1 equivalents) to the stirred solution at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC, observing the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the silyl ether product.

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure silyl ether.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Trustworthiness: Adherence to a strict safety protocol is a self-validating system for preventing accidents and ensuring experimental reproducibility. All handling should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[5][10][11]

Hazard Identification

The compound is classified as hazardous, with primary risks associated with its corrosivity.[5][10][11]

| GHS Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

| H290 | May be corrosive to metals |

Source: Aggregated from GHS classifications.[1][10]

Safe Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[5][10]

-

Dispensing: Use dry syringes or cannulas for transferring the liquid under an inert atmosphere to prevent premature hydrolysis.

-

Spill Management: In case of a spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water, moisture, and incompatible materials (e.g., strong oxidizing agents, bases).[3] The container should be kept under an inert atmosphere.

Conclusion

This compound is a foundational reagent with a dual identity. In materials science, it is a cornerstone for creating robust silicone polymers through a moisture-activated cross-linking mechanism. For synthetic chemists, particularly those in pharmaceutical and drug development, it is an invaluable silylating agent that enables the strategic execution of complex molecular syntheses. Its utility is directly linked to its high reactivity, which demands a thorough understanding of its chemical properties and strict adherence to safety protocols. This guide provides the authoritative grounding for its effective and safe application in advanced research.

References

- 1. This compound | C6H12O4Si | CID 75130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. This compound | 2182-66-3 [chemicalbook.com]

- 5. fishersci.pt [fishersci.pt]

- 6. This compound 98 2182-66-3 [sigmaaldrich.com]

- 7. Buy this compound | 2182-66-3 [smolecule.com]

- 8. innospk.com [innospk.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

Diacetoxydimethylsilane (CAS No. 2182-66-3): A Comprehensive Technical Guide for Advanced Applications

Introduction: Unveiling the Versatility of a Key Organosilicon Precursor

Diacetoxydimethylsilane, also known as dimethyldiacetoxysilane, is a versatile organosilicon compound with the chemical formula C6H12O4Si.[1] This colorless, transparent liquid, characterized by a pungent acetic acid-like odor, serves as a critical precursor and reactant in a multitude of chemical processes.[1] Its reactivity is primarily dictated by the two acetoxy groups attached to the central silicon atom, which are susceptible to hydrolysis. This property makes it an essential cross-linking agent in the production of room-temperature-vulcanizing (RTV) silicone elastomers.[2][3][4][5] Beyond its role in polymer chemistry, this compound is a valuable silylating agent and a reagent in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, reaction mechanisms, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in research and industry. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| CAS Number | 2182-66-3 | [1] |

| Molecular Formula | C6H12O4Si | [1] |

| Molecular Weight | 176.24 g/mol | [1] |

| Appearance | Colorless, transparent liquid | [1] |

| Odor | Pungent, acetic acid-like | [1] |

| Boiling Point | 163 °C (lit.) | |

| Melting Point | -12.5 °C (lit.) | |

| Density | 1.054 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.403 (lit.) |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet corresponds to the six equivalent protons of the two methyl groups directly attached to the silicon atom. The second singlet arises from the six equivalent protons of the two acetyl groups.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methyl carbons attached to silicon and the carbonyl and methyl carbons of the acetoxy groups.[6][7]

Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound provides valuable information about its functional groups. Key expected absorption bands include:

-

C=O Stretching: A strong absorption band characteristic of the carbonyl group in the acetoxy moiety.

-

Si-O Stretching: Bands associated with the silicon-oxygen single bonds.

-

C-H Stretching and Bending: Absorptions corresponding to the methyl groups.[8][9]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M+), although it may be weak. The fragmentation pattern is characterized by the loss of methyl and acetoxy groups, leading to characteristic fragment ions.[10][11][12] A prominent peak is often the [M-CH3]+ ion.[13]

Synthesis of this compound: A Laboratory-Scale Protocol

The most common laboratory synthesis of this compound involves the reaction of dichlorodimethylsilane with acetic anhydride.[1] This reaction is a nucleophilic substitution at the silicon center, where the chloride leaving groups are replaced by acetoxy groups.

Reaction:

(CH₃)₂SiCl₂ + (CH₃CO)₂O → (CH₃)₂Si(OCOCH₃)₂ + 2 CH₃COCl

Experimental Protocol:

Materials:

-

Dichlorodimethylsilane

-

Acetic anhydride

-

Anhydrous reaction vessel with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place acetic anhydride. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and products.

-

Addition of Dichlorodimethylsilane: Slowly add dichlorodimethylsilane to the stirred acetic anhydride via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature. Cooling the reaction vessel in an ice bath may be necessary.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to reflux for a specific period to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as GC-MS or NMR.

-

Purification: The product, this compound, is isolated and purified by fractional distillation under reduced pressure. The acetyl chloride byproduct has a lower boiling point and will distill first.

Core Reactivity and Mechanistic Pathways

The utility of this compound stems from the reactivity of the Si-O-C bonds, which are readily cleaved by nucleophiles, most notably water.

Hydrolysis and Condensation: The Foundation of RTV Silicone Curing

The most significant reaction of this compound is its hydrolysis, which is the fundamental chemistry behind its use as a cross-linking agent in one-component RTV silicone sealants.[2][3] The process occurs in two main stages: hydrolysis and condensation.

1. Hydrolysis: Upon exposure to atmospheric moisture, the acetoxy groups are hydrolyzed to form silanol groups (Si-OH) and release acetic acid as a byproduct.[2][14] This is the reason for the characteristic vinegar-like smell of curing acetoxy-type silicone sealants.

(CH₃)₂Si(OCOCH₃)₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 CH₃COOH

2. Condensation: The newly formed, reactive silanol groups then undergo condensation reactions with each other or with other silanol-terminated polydimethylsiloxane (PDMS) chains.[2] This process forms stable siloxane bonds (Si-O-Si) and eliminates a molecule of water, leading to the formation of a cross-linked, three-dimensional polymeric network.[2]

n (CH₃)₂Si(OH)₂ → [-Si(CH₃)₂-O-]n + n H₂O

The overall curing process can be visualized as follows:

Figure 1: Mechanism of RTV Silicone Curing

This compound as a Silylating and Protecting Group

This compound can act as a silylating agent, reacting with hydroxyl and amino groups to form silyl ethers and silylamides, respectively.[1] This transformation can enhance the solubility, stability, and reactivity of the parent molecules, which is particularly useful in pharmaceutical and agrochemical synthesis.[1]

Furthermore, its bifunctional nature allows it to act as a protecting group for 1,2- and 1,3-diols, forming a cyclic silylene derivative. This strategy can be employed to selectively mask diol functionalities during multi-step organic syntheses. The protection can be reversed under specific conditions, regenerating the diol.

Figure 2: Diol Protection Workflow

Applications in Research and Drug Development

While the bulk of this compound's commercial use is in the formulation of silicone sealants, its unique reactivity profile lends itself to more specialized applications in research and development.

Cross-linking Agent in Advanced Materials

Beyond standard sealants, this compound can be used to cross-link other polymers containing hydroxyl groups, such as polyesters and epoxies.[1] This can enhance the mechanical properties of these materials, including hardness, strength, and durability.[1] Its role as an intermediate in the production of silicone resins, coatings, and adhesives contributes to materials with high thermal stability, water resistance, and electrical insulation.[1]

Reagent in Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical industry, various chemicals are employed as reagents, solvents, and catalysts in the synthesis of active pharmaceutical ingredients (APIs).[15][16][17] this compound's ability to act as a silylating agent and a mild Lewis acid catalyst makes it a potentially useful reagent in organic synthesis.[1] It can be used for the protection and deprotection of functional groups like alcohols, amines, and carboxylic acids.[1] Furthermore, its catalytic activity can promote reactions such as Friedel-Crafts acylation, esterification, and Claisen condensation.[1]

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling in a laboratory or industrial setting.

-

Hazards: It causes severe skin burns and eye damage. It is also a combustible liquid.

-

Handling: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a highly versatile and reactive organosilicon compound with a broad spectrum of applications. Its primary role as a cross-linking agent in RTV silicones is well-established, but its utility as a silylating agent, a protecting group for diols, and a reagent in organic synthesis opens up avenues for its use in more advanced applications, including the synthesis of pharmaceuticals and high-performance materials. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in research and development.

References

- 1. innospk.com [innospk.com]

- 2. How Does RTV Cure - INCURE INC. [incurelab.com]

- 3. specialchem.com [specialchem.com]

- 4. wacker.com [wacker.com]

- 5. RTV silicone - Wikipedia [en.wikipedia.org]

- 6. scienceopen.com [scienceopen.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. surfacesciencewestern.com [surfacesciencewestern.com]

- 9. researchgate.net [researchgate.net]

- 10. whitman.edu [whitman.edu]

- 11. youtube.com [youtube.com]

- 12. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 13. jeol.com [jeol.com]

- 14. Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes | Semantic Scholar [semanticscholar.org]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. Synthetic Reagents and Its Application | PPT [slideshare.net]

- 17. Synthetic reagents and applications | PPTX [slideshare.net]

An In-depth Technical Guide to the Safe Handling of Diacetoxydimethylsilane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Diacetoxydimethylsilane

This compound (DADS), also known as dimethyldiacetoxysilane, is a versatile organosilicon compound with the chemical formula C₆H₁₂O₄Si[1][2][3]. It presents as a colorless to slightly yellow, transparent liquid with a pungent, vinegar-like odor due to its reaction with moisture to release acetic acid[2][4]. This reactivity is key to its utility and also central to its hazards.

Industrially, DADS is a crucial cross-linking agent for producing RTV-1 (Room Temperature Vulcanizing) silicone sealants, adhesives, and coatings[2][4][5]. In the laboratory setting, its high reactivity makes it a valuable silylating agent, used to modify organic compounds to improve their solubility, stability, and reactivity for applications in pharmaceuticals and agrochemicals[2]. While effective, its chemical nature necessitates a thorough understanding of its safety profile to ensure its responsible and safe use in research and development. This guide provides an in-depth analysis of its hazards, safe handling protocols, and emergency procedures.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[3][6]. The primary and most significant hazard is its corrosive nature.

GHS Classification:

Hazard Statements:

-

H227: Combustible liquid[8].

The compound is highly moisture-sensitive[1][6]. Upon contact with water or moist air, it hydrolyzes, releasing acetic acid[4]. This reaction is the primary cause of its corrosive effects. Ingestion is particularly dangerous, causing severe swelling and damage to delicate tissues with a risk of perforation of the esophagus or stomach[1][6].

| Hazard Class | Category | Description |

| Skin Corrosion/Irritation | Category 1B / 1C | Causes severe skin burns and eye damage[1][3][6][7] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[1][6][7] |

| Flammable Liquids | Category 4 | Combustible liquid[6] |

| Corrosive to Metals | Category 1 | May be corrosive to metals[7] |

Section 2: Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to assessing its risks. For instance, its flash point and boiling point indicate that while it is a combustible liquid, it does not ignite as readily as highly flammable substances. Its density being greater than water and its insolubility mean it will sink in aqueous environments.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₄Si | [1][2][3][6] |

| Molecular Weight | 176.24 g/mol | [1][3][6][9] |

| Appearance | Colorless to slightly yellow liquid | [2][5] |

| Odor | Pungent, acrid (vinegar-like) | [2][4] |

| Boiling Point | 163-165 °C (325.4-329 °F) | [1][4][5][9] |

| Melting Point | -12.5 °C (9.5 °F) | [1][4][9] |

| Flash Point | 67.4 - 69 °C (153.3 - 156.2 °F) | [1] |

| Density | ~1.054 g/mL at 25 °C | [4][9] |

| Water Solubility | Insoluble; reacts with water | [2] |

Section 3: Safe Handling and Exposure Control

A systematic approach to safety, incorporating a hierarchy of controls, is essential when working with this compound. Engineering controls are the first and most effective line of defense, supplemented by stringent work practices and appropriate Personal Protective Equipment (PPE).

Engineering Controls

Due to the corrosive nature of the vapors and the release of acetic acid, all handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent vapor accumulation[1][6][10]. The work area must be equipped with explosion-proof electrical, ventilating, and lighting equipment[6][10]. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation[6][10].

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.

-

Eye and Face Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a full face shield must be worn over the goggles[10][11]. Contact lenses should not be worn[10].

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as neoprene or nitrile rubber, must be worn[10][11]. Inspect gloves for any signs of damage or degradation before each use[1][11].

-

Body Protection: A knee-length laboratory coat is required[11]. For larger quantities or tasks with a higher risk of splashing, wear appropriate protective clothing to prevent any possibility of skin exposure[1][10].

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with a filter for organic gases and vapors (Type A, brown) is recommended[6].

Caption: Hierarchy of Controls for Safe Handling.

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials[1][6].

-

The material is moisture-sensitive; protect from exposure to moist air or water[1][6].

-

Keep away from heat, sparks, open flames, and other sources of ignition[1][6].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, alcohols, amines, and peroxides[1][6][10].

Section 4: Emergency Procedures

A clear, rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or release.

First-Aid Measures

Immediate action is required in case of any exposure. Show the Safety Data Sheet to the attending medical professional[1][6].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][6][7].

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention[1][6][7].

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[1][6][7].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately[1][6][7]. Use of gastric lavage or emesis is contraindicated due to the risk of perforation[1][6].

Caption: Workflow for Exposure Response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical[10][12].

-

Specific Hazards: The substance is a combustible liquid and can form explosive air/vapor mixtures[1][6]. Containers may explode when heated[6]. Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and silicon dioxide[1][6].

-

Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling hazardous combustion products[6][12].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Remove all sources of ignition. Wear full personal protective equipment as described in Section 3.2[1][6].

-

Environmental Precautions: Prevent the substance from entering drains or public waters[10].

-

Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder). Collect the material in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment during cleanup[1][6].

Conclusion

This compound is an invaluable reagent in both industrial and research settings. However, its significant corrosive and combustible properties demand a high level of respect and caution. By implementing robust engineering controls, adhering to strict safe handling protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks and handle this chemical with confidence and safety.

References

- 1. fishersci.pt [fishersci.pt]

- 2. innospk.com [innospk.com]

- 3. This compound | C6H12O4Si | CID 75130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2182-66-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound, 10G | Labscoop [labscoop.com]

- 9. This compound 98 2182-66-3 [sigmaaldrich.com]

- 10. gelest.com [gelest.com]

- 11. benchchem.com [benchchem.com]

- 12. SDS Section 5 – Firefighting Measures | Safety Data Sheet Preparation [sds-create.pl]

A Comprehensive Technical Guide to the Laboratory Handling and Storage of Diacetoxydimethylsilane

This guide provides an in-depth framework for the safe and effective handling and storage of Diacetoxydimethylsilane (DADS) in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to instill a deep understanding of the causality behind recommended safety protocols, fostering a proactive safety culture.

Understanding this compound: Properties and Inherent Risks

This compound (CAS No. 2182-66-3) is a versatile organosilicon compound widely utilized as a cross-linking agent, a silylating agent for protecting functional groups like alcohols and amines, and as a reagent in organic synthesis.[1] Its utility stems from its reactive nature, which also dictates the necessary precautions for its handling.

The primary hazard associated with this compound is its corrosivity; it is classified as a substance that causes severe skin burns and eye damage.[1][2][3] It is also a combustible liquid and exhibits high moisture sensitivity.[4] Upon contact with water or moist air, it hydrolyzes to release acetic acid, which is responsible for its pungent odor and contributes to its corrosive properties.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₄Si |

| Molecular Weight | 176.24 g/mol [2][3][6][7] |

| Appearance | Colorless to slightly yellow liquid[1][8] |

| Boiling Point | 163-165 °C[5][7][8] |

| Melting Point | -12.5 °C[5][7] |

| Density | 1.054 g/mL at 25 °C[7] |

| Flash Point | 69 °C / 156.2 °F[4] |

The Cornerstone of Safety: Hazard Identification and Risk Mitigation

A thorough understanding of the hazards is paramount. The primary risks stem from its corrosivity, flammability, and reactivity with moisture.

Hydrolysis: The Root of Reactivity

The silicon-oxygen bonds in this compound are susceptible to cleavage by water. This hydrolysis reaction produces silanols and acetic acid. The liberated acetic acid is a corrosive substance that can cause significant damage to tissues and certain materials.

Diagram 1: Hydrolysis of this compound

Caption: Reaction of this compound with water.

In the Laboratory: A Protocol for Safe Handling

Adherence to a strict handling protocol is non-negotiable. The following steps are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[1][4] An eyewash station and safety shower must be readily accessible.[4]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye and Face | Chemical safety goggles and a face shield.[9] | Protects against splashes which can cause severe eye damage. |

| Hand | Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[10] | Prevents skin contact and subsequent chemical burns. |

| Body | Flame-retardant lab coat and appropriate protective clothing. | Protects skin from spills and splashes. |

| Respiratory | Use in a fume hood is the primary control. For emergencies, a respirator with an appropriate organic vapor cartridge is necessary. | Prevents inhalation of corrosive and irritating vapors. |

Step-by-Step Handling Procedure

-

Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

PPE Donning: Put on all required PPE as detailed in Table 2.

-

Container Inspection: Visually inspect the this compound container for any signs of damage or leakage.

-

Inert Atmosphere (Optional but Recommended): For reactions sensitive to moisture, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Use spark-proof tools and equipment.[4] Dispense the required amount slowly and carefully to avoid splashing.

-

Reaction Setup: Add this compound to the reaction vessel in a controlled manner, preferably dropwise, especially if the reaction is exothermic.

-

Post-Handling: Tightly seal the container immediately after use. Clean any contaminated surfaces within the fume hood.

-

PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.

Diagram 2: Laboratory Handling Workflow

Caption: A systematic workflow for handling this compound.

Prudent Storage: Maintaining Chemical Integrity and Safety

Proper storage is crucial to prevent degradation of the chemical and to ensure the safety of the laboratory environment.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][4] Keep away from heat, sparks, and open flames.[4]

-

Container: Keep the container tightly closed to prevent moisture ingress and the escape of vapors.[1][11]

-

Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents, alcohols, amines, and water.[4][10]

Material Compatibility: Choosing the Right Tools

The corrosive nature of this compound and its hydrolysis product, acetic acid, necessitates careful selection of laboratory equipment.

-

Recommended: Borosilicate glass and Polytetrafluoroethylene (PTFE) show excellent resistance to acetic acid and are suitable for handling and reaction vessels.[9][10][12][13][14][15][16][17]

-

Good with Limitations: High-density polyethylene (HDPE) has good resistance to acetic acid at room temperature but may be less suitable at elevated temperatures.[11][18][19][20][21] Stainless steel (304 and 316) can be susceptible to corrosion by acetic acid, especially at higher concentrations and temperatures.[2][4][5][22][23]

-

Not Recommended: Avoid using materials that are not resistant to corrosive chemicals.

Emergency Preparedness: Spill and Exposure Response

Prompt and correct response to emergencies is critical.

Spill Cleanup

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[4]

-

Containment: Use a non-combustible absorbent material like sand or earth to contain the spill. Do not use combustible materials like paper towels.

-

Collection: Use spark-proof tools to collect the absorbed material into a suitable, labeled container for disposal.[4]

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Diagram 3: Spill Response Logic

Caption: Logical flow for responding to a this compound spill.

Conclusion: A Commitment to Safety and Scientific Integrity

The effective and safe use of this compound in a research and development setting is predicated on a comprehensive understanding of its chemical nature and a disciplined approach to its handling and storage. By internalizing the principles outlined in this guide, laboratory personnel can mitigate risks, ensure the integrity of their experiments, and contribute to a safer scientific community.

References

- 1. innospk.com [innospk.com]

- 2. Stainless Steel – Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 3. This compound | C6H12O4Si | CID 75130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Selection of Stainless Steel for Handling Acetic Acid CH3COOH [tubingchina.com]

- 6. 二甲基二乙酰氧基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 98 2182-66-3 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. BOROSILICATE GLASS | De Dietrich [dedietrich.com]

- 10. wolseley.co.uk [wolseley.co.uk]

- 11. calpaclab.com [calpaclab.com]

- 12. lorric.com [lorric.com]

- 13. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]

- 14. dwk.com [dwk.com]

- 15. keison.co.uk [keison.co.uk]

- 16. labdirect.com.au [labdirect.com.au]

- 17. arborsci.com [arborsci.com]

- 18. professionalplastics.com [professionalplastics.com]

- 19. astisensor.com [astisensor.com]

- 20. cipax.com [cipax.com]

- 21. descoeurope.com [descoeurope.com]

- 22. bssa.org.uk [bssa.org.uk]

- 23. media.distributordatasolutions.com [media.distributordatasolutions.com]

Spectroscopic analysis of Diacetoxydimethylsilane (NMR, IR, Mass Spec).

An In-depth Technical Guide to the Spectroscopic Analysis of Diacetoxydimethylsilane

Introduction

This compound ((CH₃)₂Si(OOCCH₃)₂) is a versatile organosilicon compound widely utilized as a cross-linking agent in the production of silicone elastomers and as a reagent in organic synthesis. Its reactivity and the properties of the resulting materials are intrinsically linked to its molecular structure. A thorough characterization of this compound is therefore paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides a comprehensive overview of the spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the principles of each technique, provide practical experimental considerations, and interpret the resulting spectra to elucidate the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR Spectroscopy

Proton NMR provides a quantitative measure of the different types of protons in a molecule. In this compound, two distinct proton environments are expected: the methyl protons attached to the silicon atom and the methyl protons of the acetate groups.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can slightly influence the chemical shifts.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300-500 MHz).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans are typically adequate for a good signal-to-noise ratio.

-

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is characterized by two sharp singlets, reflecting the high symmetry of the molecule.

-

Si-CH₃ Protons: A singlet is observed for the six equivalent protons of the two methyl groups attached to the silicon atom. In CDCl₃, this peak typically appears around δ 0.2 ppm . The upfield shift is a characteristic feature of protons on silicon-bound methyl groups due to the electropositive nature of silicon.

-

O=C-CH₃ Protons: A second singlet corresponds to the six equivalent protons of the two acetate methyl groups. This peak appears further downfield, typically around δ 2.0-2.1 ppm in CDCl₃. The deshielding effect of the adjacent carbonyl group is responsible for this downfield shift.

The integration of these two peaks should yield a 1:1 ratio, corresponding to the 6 protons of the Si-(CH₃)₂ group and the 6 protons of the 2x OOCCH₃ groups.

Causality in Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common choice due to its excellent dissolving power for many organic compounds and its relatively clean spectral window. However, residual protons in the solvent can sometimes interfere. C₆D₆ can be used as an alternative, which may induce solvent shifts that can be useful for resolving overlapping signals in more complex molecules.

-

Number of Scans: While a single scan might be sufficient for a concentrated sample, averaging multiple scans (8-16) improves the signal-to-noise ratio, leading to a more accurate integration and identification of minor impurities.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. For this compound, two distinct carbon signals are expected.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: A spectrometer equipped with a broadband probe is necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): A larger number of scans (e.g., 128-1024) is typically required to achieve a good signal-to-noise ratio.

-

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will show two signals:

-

Si-CH₃ Carbon: The carbon atoms of the methyl groups attached to silicon appear at a high field, typically around δ -1.0 to -2.0 ppm .

-

O=C-CH₃ Carbon: The methyl carbons of the acetate groups resonate at a lower field, typically around δ 21.0-22.0 ppm .

-

Carbonyl Carbon (C=O): The carbonyl carbons of the acetate groups are significantly deshielded and appear far downfield, typically around δ 170.0 ppm .

²⁹Si NMR Spectroscopy

Silicon-29 NMR is a powerful tool for probing the silicon environment directly.

Experimental Protocol:

-

Sample Preparation: Similar to ¹³C NMR, a concentrated sample is beneficial.

-

Instrumentation: A spectrometer with a probe capable of observing the ²⁹Si nucleus is required.

-

Acquisition Parameters:

-

Pulse Sequence: Gated decoupling or inverse-gated decoupling sequences are often used to suppress the negative Nuclear Overhauser Effect (NOE) that can null or invert the signal.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 10-30 seconds) may be necessary due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei.

-

Number of Scans (ns): A significant number of scans is often required.

-

Interpretation of the ²⁹Si NMR Spectrum:

The ²⁹Si NMR spectrum of this compound exhibits a single resonance, confirming the presence of a single silicon environment. The chemical shift is sensitive to the substituents on the silicon atom. For this compound, the signal is expected in the range of δ -20 to -30 ppm .

Summary of NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~0.2 | Singlet | Si-CH ₃ |

| ¹H | ~2.0-2.1 | Singlet | O=C-CH ₃ |

| ¹³C | ~ -1.0 to -2.0 | Singlet | Si-C H₃ |

| ¹³C | ~ 21.0-22.0 | Singlet | O=C-C H₃ |

| ¹³C | ~ 170.0 | Singlet | C =O |

| ²⁹Si | ~ -20 to -30 | Singlet | Si (CH₃)₂ |

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and Si-O-C linkages.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

-

C=O Stretching: A very strong and characteristic absorption band is observed in the region of 1720-1740 cm⁻¹ , which is indicative of the carbonyl group in the acetate functionality.

-

Si-O-C Stretching: Strong bands associated with the Si-O-C asymmetric stretching vibrations are typically found in the range of 1000-1100 cm⁻¹ .

-

C-H Stretching: Absorptions corresponding to the C-H stretching vibrations of the methyl groups are observed around 2900-3000 cm⁻¹ .

-

Si-CH₃ Rocking/Deformation: A characteristic band for the Si-CH₃ group is often seen around 1250 cm⁻¹ .

IR Correlation Diagram

Caption: Key functional group correlations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 10-200).

Interpretation of the Mass Spectrum:

The molecular weight of this compound (C₆H₁₂O₄Si) is 176.24 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak at m/z 176 may be weak or absent in the EI spectrum due to the lability of the molecule.

-

Key Fragment Ions:

-

[M - CH₃]⁺ (m/z 161): Loss of a methyl group is a common fragmentation pathway.

-

[M - OOCCH₃]⁺ (m/z 117): Loss of an acetoxy group is a prominent fragmentation.

-

[Si(CH₃)₂(OOCCH₃)]⁺ (m/z 117): This is the base peak in some spectra.

-

[CH₃CO]⁺ (m/z 43): The acetyl cation is often observed as a prominent peak.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H, ¹³C, and ²⁹Si NMR spectroscopy elucidates the detailed atomic connectivity and environment, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns, further confirming the identity of the compound. This multi-technique approach ensures the structural integrity and purity of this compound, which is crucial for its various applications in materials science and chemical synthesis.

Diacetoxydimethylsilane: A Comprehensive Technical Guide for Advanced Applications

This guide provides an in-depth exploration of Diacetoxydimethylsilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and multifaceted applications, with a focus on the scientific principles that underpin its utility.

Chemical Identity and Nomenclature

This compound is a reactive silane ester that serves as a crucial building block and crosslinking agent in various chemical processes. A clear understanding of its nomenclature is essential for its correct identification and application.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [acetyloxy(dimethyl)silyl] acetate[1] |

| Synonyms | Dimethyldiacetoxysilane, Silanediol, dimethyl-, diacetate, Dimethylsilanediyl diacetate[1] |

| CAS Number | 2182-66-3 |

| EC Number | 218-562-2 |

| Molecular Formula | C₆H₁₂O₄Si[1] |

| Molecular Weight | 176.24 g/mol |

| InChIKey | RQVFGTYFBUVGOP-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)O--INVALID-LINK--(C)OC(=O)C[1] |

| Trade Names | While specific trade names are numerous and often manufacturer-specific, it is commonly marketed as a crosslinking agent for silicone formulations. |

Physicochemical Properties

The utility of this compound is directly linked to its distinct physical and chemical characteristics. These properties dictate its handling, reactivity, and suitability for various applications.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to slightly yellow liquid with a pungent, vinegar-like odor. |

| Boiling Point | 163 °C (lit.) |

| Melting Point | -12.5 °C (lit.) |

| Density | 1.054 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.403 (lit.) |

| Flash Point | 67.4 °C (closed cup) |

| Solubility | Soluble in many organic solvents. Reacts with water. |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reaction of dichlorodimethylsilane with acetic anhydride. This reaction is a classic example of nucleophilic substitution at a silicon center.

Synthesis of this compound: A Representative Protocol

Objective: To synthesize this compound from dichlorodimethylsilane and acetic anhydride.

Materials:

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂)

-

Acetic anhydride ((CH₃CO)₂O)

-

Anhydrous toluene (or other inert solvent)

-

Nitrogen gas for inert atmosphere

Experimental Procedure:

-

A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The apparatus is thoroughly dried and purged with nitrogen.

-

Dichlorodimethylsilane is dissolved in anhydrous toluene and charged into the reaction flask.

-

The flask is cooled in an ice bath to 0-5 °C.

-

A stoichiometric amount of acetic anhydride is added dropwise to the stirred solution of dichlorodimethylsilane. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.

-

The byproduct, acetyl chloride, can be removed by distillation.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the premature hydrolysis of dichlorodimethylsilane and the product by atmospheric moisture.

-

Anhydrous Conditions: All reagents and solvents must be anhydrous to avoid unwanted side reactions and ensure a high yield of the desired product.

-

Temperature Control: The reaction is exothermic, and maintaining a low temperature during the addition of acetic anhydride helps to control the reaction rate and prevent the formation of byproducts.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[2][3][4][5]

Experimental Protocol:

-

The crude product is transferred to a round-bottom flask equipped with a stir bar and a fractionating column.[2]

-

The apparatus is set up for fractional distillation. The fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components with close boiling points.[2][3]

-

The mixture is heated gently. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (163 °C at atmospheric pressure) is collected.

-

The purity of the collected fractions should be assessed by analytical techniques such as GC-MS.

References

Theoretical Studies on Diacetoxydimethylsilane Reaction Mechanisms

An In-Depth Technical Guide:

Introduction: The Versatility of Diacetoxydimethylsilane

This compound (DMDAS) is a bifunctional organosilicon compound of significant interest in materials science and advanced formulations. Its structure, featuring a central silicon atom bonded to two methyl groups and two hydrolyzable acetoxy groups, makes it a key precursor for silicone polymers and a highly effective coupling agent. For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of DMDAS at a molecular level is paramount for controlling polymerization, modifying surfaces, and designing sophisticated drug delivery systems (DDS).[1]

The reactivity of DMDAS is governed by the susceptibility of its silicon-acetoxy (Si-OAc) bonds to nucleophilic attack, primarily by water. This initiates a cascade of hydrolysis and condensation reactions, ultimately leading to the formation of stable siloxane (Si-O-Si) networks. Theoretical and computational studies provide an indispensable lens through which we can visualize transition states, calculate reaction energetics, and predict kinetic behavior—insights that are often difficult to obtain through experimental means alone.[2][3] This guide synthesizes findings from computational chemistry to provide a detailed exploration of these core mechanisms.

PART 1: The Foundational Reaction - Hydrolysis